![molecular formula C23H17Cl2FN2O B2925041 3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole CAS No. 477712-76-8](/img/structure/B2925041.png)
3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole (hereafter referred to as 3-3-2,4-DCP-1-4-FPP) is a pyrazole derivative that was first synthesized by a research team at the University of Michigan in 2014. This compound is of particular interest due to its potential applications in scientific research, such as in the fields of biochemistry and physiology.
Scientific Research Applications
3-3-2,4-DCP-1-4-FPP has been used in various scientific research applications. It has been used in studies of enzyme inhibition and protein-protein interactions. It has also been used to study the effects of oxidative stress on cells and the mechanisms of cell death. Additionally, 3-3-2,4-DCP-1-4-FPP has been used to study the effects of environmental pollutants on the human body.
Mechanism of Action
3-3-2,4-DCP-1-4-FPP has been shown to act as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase-2, and nitric oxide synthase. It has also been shown to inhibit protein-protein interactions, including those between the T-cell receptor and its ligand. In addition, 3-3-2,4-DCP-1-4-FPP has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
3-3-2,4-DCP-1-4-FPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the production of nitric oxide, a molecule involved in the regulation of blood pressure. Additionally, 3-3-2,4-DCP-1-4-FPP has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
3-3-2,4-DCP-1-4-FPP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low potential for adverse side effects. However, 3-3-2,4-DCP-1-4-FPP has a short half-life in vivo, meaning that it is rapidly metabolized and eliminated from the body. Additionally, it is not very soluble in water, making it difficult to use in solution-based experiments.
Future Directions
The potential applications of 3-3-2,4-DCP-1-4-FPP are still being explored. One potential future direction is the use of 3-3-2,4-DCP-1-4-FPP in cancer research. This compound has been shown to inhibit the growth of certain cancer cells, and further studies are needed to determine the potential of 3-3-2,4-DCP-1-4-FPP as an anti-cancer agent. Additionally, 3-3-2,4-DCP-1-4-FPP could be used in studies of drug metabolism and pharmacokinetics, as it is known to inhibit the activity of certain enzymes involved in drug metabolism. Finally, 3-3-2,4-DCP-1-4-FPP could be used in studies of oxidative stress and the mechanisms of cell death, as it has been shown to act as an antioxidant.
Synthesis Methods
3-3-2,4-DCP-1-4-FPP is synthesized through a two-step process. The first step involves the condensation of 2,4-dichlorophenylmethanol with 4-fluorophenylmethylpyrazole to form the intermediate product, 4-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole. This intermediate product is then hydrogenated to form 3-3-2,4-DCP-1-4-FPP.
properties
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O/c24-19-7-6-18(22(25)13-19)15-29-21-3-1-2-17(12-21)23-10-11-28(27-23)14-16-4-8-20(26)9-5-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGKNZROKYIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

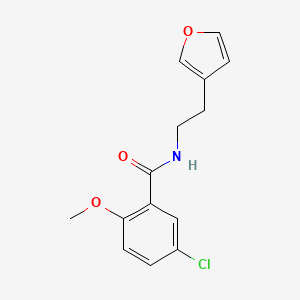
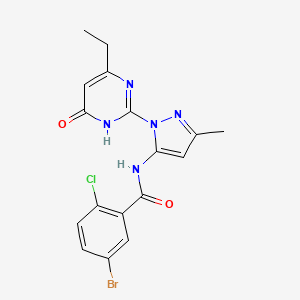



![6-(2-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2924969.png)
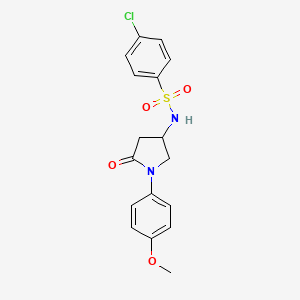
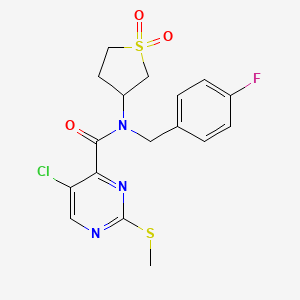
![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)
![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)
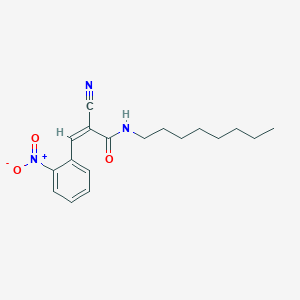
![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)